
N~2~-(3-acetylphenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(3-acetylphenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as Compound A, is a novel small molecule that has shown potential in scientific research applications. It was first synthesized in 2009 by a group of researchers at a pharmaceutical company in Japan. Since then, it has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The exact mechanism of action of N~2~-(3-acetylphenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide A is not yet fully understood, but it is believed to act by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of numerous proteins that are critical for cancer cell growth and survival. By inhibiting HSP90, N~2~-(3-acetylphenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide A may disrupt these processes and ultimately lead to cancer cell death.
Biochemical and Physiological Effects
In addition to its potential anti-cancer effects, N~2~-(3-acetylphenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide A has also been shown to have other biochemical and physiological effects. Studies have demonstrated its ability to inhibit the production of inflammatory cytokines, which may have implications for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's disease, although further research is needed in this area.
実験室実験の利点と制限
One of the main advantages of N~2~-(3-acetylphenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide A for lab experiments is its relatively low toxicity compared to other cancer treatments such as chemotherapy. This makes it a potentially attractive option for combination therapies that may enhance efficacy while minimizing side effects. However, one limitation of N~2~-(3-acetylphenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide A is its relatively low solubility, which may affect its bioavailability and limit its use in certain applications.
将来の方向性
There are numerous potential future directions for research on N~2~-(3-acetylphenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide A. One area of interest is the development of more potent analogs with improved solubility and bioavailability. Another potential direction is the investigation of combination therapies with other cancer treatments to enhance efficacy. Additionally, further research is needed to fully understand the mechanism of action of N~2~-(3-acetylphenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide A and its potential applications in other areas of medicine beyond cancer and inflammation.
合成法
The synthesis of N~2~-(3-acetylphenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide A involves a multi-step process starting with the reaction of 3-acetylphenylboronic acid and 3,4-difluoronitrobenzene in the presence of a palladium catalyst. This is followed by reduction of the nitro group to an amine using sodium borohydride, and subsequent reaction with methylsulfonyl chloride to form the final product.
科学的研究の応用
N~2~-(3-acetylphenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide A has been shown to have potential in a variety of scientific research applications, particularly in the field of cancer research. Studies have demonstrated its ability to inhibit the growth of cancer cells in vitro and in vivo, as well as its potential to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
特性
IUPAC Name |
2-(3-acetyl-N-methylsulfonylanilino)-N-(3,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O4S/c1-11(22)12-4-3-5-14(8-12)21(26(2,24)25)10-17(23)20-13-6-7-15(18)16(19)9-13/h3-9H,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKGESOGNXJRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CC(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-acetylphenyl)-N-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

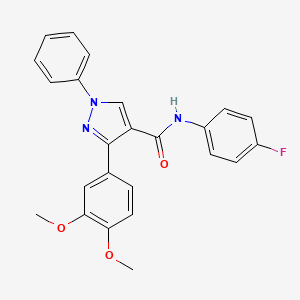
![methyl (5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5060249.png)
![2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5060259.png)
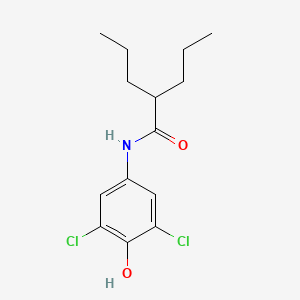
![1,5-dichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5060271.png)

![1-(4-bromo-2,6-difluorophenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B5060282.png)
![N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B5060289.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5060291.png)
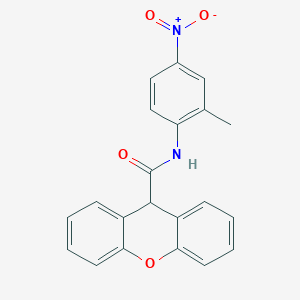
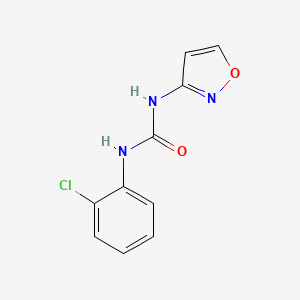
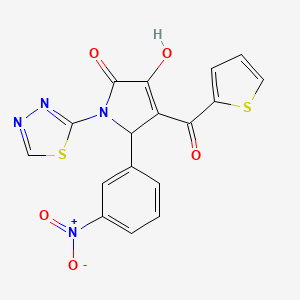

![8-{[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline](/img/structure/B5060332.png)